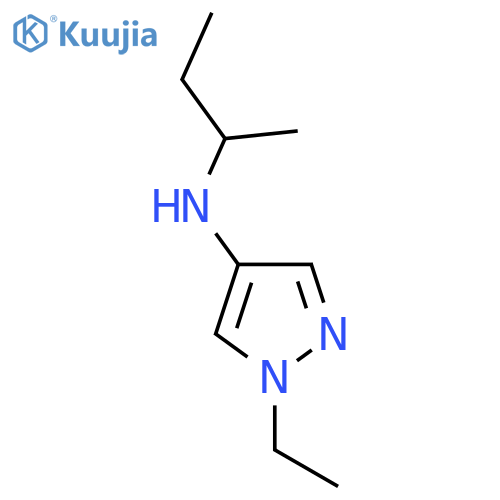Cas no 1155575-85-1 (N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)

1155575-85-1 structure
商品名:N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine
- n-(Sec-butyl)-1-ethyl-1h-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-ethyl-N-(1-methylpropyl)-
-
- インチ: 1S/C9H17N3/c1-4-8(3)11-9-6-10-12(5-2)7-9/h6-8,11H,4-5H2,1-3H3
- InChIKey: YAEMTNVQGXYQJZ-UHFFFAOYSA-N
- ほほえんだ: N(C1C=NN(CC)C=1)C(C)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 127
- トポロジー分子極性表面積: 29.8
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-166325-0.1g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-166325-5.0g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-166325-250mg |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 250mg |
$513.0 | 2023-09-21 | ||
| Enamine | EN300-166325-5000mg |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 5000mg |
$1614.0 | 2023-09-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369235-1g |
n-(Sec-butyl)-1-ethyl-1h-pyrazol-4-amine |
1155575-85-1 | 95% | 1g |
¥15698.00 | 2024-08-09 | |
| Enamine | EN300-166325-10.0g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 10g |
$3131.0 | 2023-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01008918-1g |
N-(Butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 95% | 1g |
¥3220.0 | 2023-04-05 | |
| Enamine | EN300-166325-0.05g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-166325-1.0g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-166325-10000mg |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 10000mg |
$2393.0 | 2023-09-21 |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
1155575-85-1 (N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
